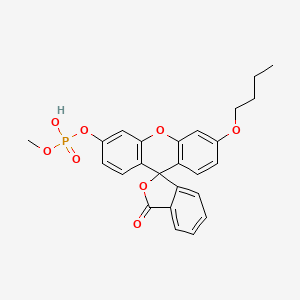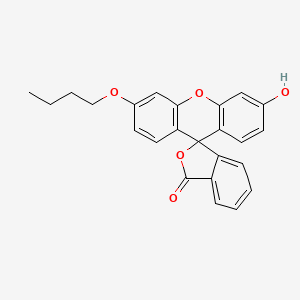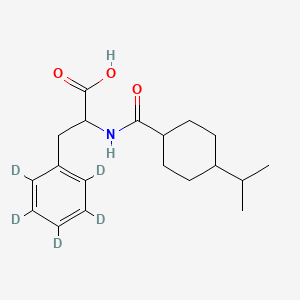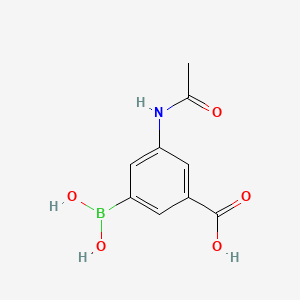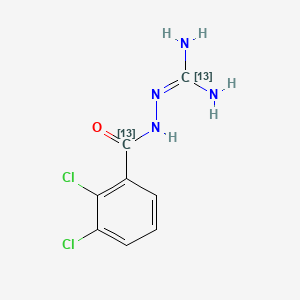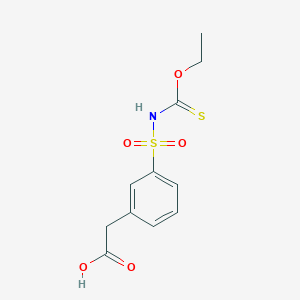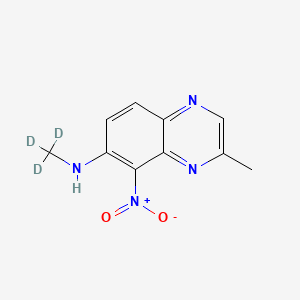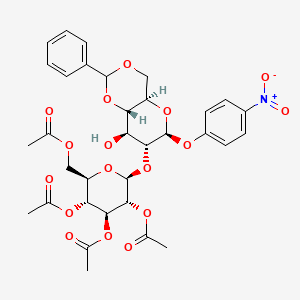
4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside is a chemical compound with the molecular formula C26H33NO17 . It is used in the study of carbohydrate chemistry and enzymatic reactions .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its molecular formula C26H33NO17 . It contains multiple functional groups, including nitrophenyl, acetyl, and glucopyranosyl groups .Aplicaciones Científicas De Investigación
Chemical Synthesis Applications
Glycoside Synthesis : This compound is used in the chemical synthesis of various glycosides. For example, Iyer and Goldstein (1969) detailed the condensation of tetra-O-acetyl-α-D-glucopyranosyl bromide with p-nitrophenyl 4,6-O-benzylidene-β-D-glucopyranoside for producing p-nitrophenyl β-sophoroside and p-nitrophenyl β-laminarabioside (Iyer & Goldstein, 1969).
Novel Disaccharide Synthesis : Baer and Kienzle (1969) explored the synthesis of nitro disaccharide methyl glycosides using this compound, leading to blocked derivatives of sophorose (Baer & Kienzle, 1969).
Biochemical and Medicinal Chemistry Applications
Synthesis of Immunogens : The compound has been used in the synthesis of disaccharides for the preparation of immunogens. Ekborg, Sone, and Glaudemans (1982) synthesized disaccharide glycosides which are crucial in understanding glycoproteins (Ekborg, Sone, & Glaudemans, 1982).
Enzyme Assay Development : Satomura et al. (1988) utilized derivatives of this compound to develop methods for assaying alpha-amylase activity in human fluids, demonstrating its importance in clinical assays (Satomura et al., 1988).
Mecanismo De Acción
Target of Action
The primary targets of 4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside are various glycosyltransferases and glycosidases . These enzymes play a crucial role in the metabolism of carbohydrates and are involved in the process of glycosylation, which is essential for the proper functioning of many biological systems .
Mode of Action
This compound acts as a substrate for the aforementioned enzymes . It interacts with these enzymes, aiding in the investigation of their mechanisms and inhibition . The exact nature of these interactions and the resulting changes at the molecular level are complex and depend on the specific enzyme involved .
Biochemical Pathways
The compound affects the biochemical pathways associated with carbohydrate chemistry and enzymatic reactions . The downstream effects of these pathways can have significant implications for various biological processes, including those related to diseases correlated with aberrant glycosylation processes, such as cancer, diabetes, and genetic disorders .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role as a substrate for glycosyltransferases and glycosidases . By interacting with these enzymes, the compound can influence the process of glycosylation, potentially leading to changes in the structure and function of glycosylated proteins and lipids . This can have significant implications for cellular processes and overall organismal health .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These may include the pH and temperature of the environment, the presence of other molecules or compounds, and specific characteristics of the individual’s metabolism.
Direcciones Futuras
This compound finds applications in drug discovery and development, particularly in designing therapeutics for diseases correlated with aberrant glycosylation processes, such as cancer, diabetes, and genetic disorders . Its role as a substrate for various enzymes makes it a valuable tool in the study of these enzymes’ mechanisms and inhibition .
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6S)-6-[[(4aR,6S,7R,8S,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37NO17/c1-16(35)42-14-24-27(44-17(2)36)29(45-18(3)37)30(46-19(4)38)33(49-24)51-28-25(39)26-23(15-43-31(50-26)20-8-6-5-7-9-20)48-32(28)47-22-12-10-21(11-13-22)34(40)41/h5-13,23-33,39H,14-15H2,1-4H3/t23-,24-,25+,26-,27-,28-,29+,30-,31?,32-,33+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYFCGBWFSVXEH-PSKLNEOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OC5=CC=C(C=C5)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@H]2OC5=CC=C(C=C5)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37NO17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745392 |
Source


|
| Record name | 4-Nitrophenyl 4,6-O-benzylidene-2-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26255-68-5 |
Source


|
| Record name | 4-Nitrophenyl 4,6-O-benzylidene-2-O-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
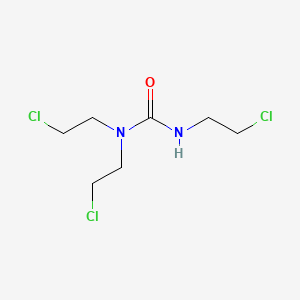
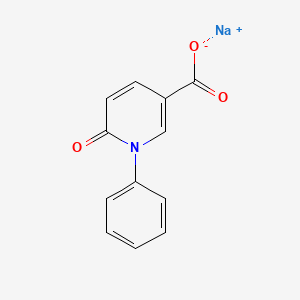
![O-Methyl-O-(N-Butylfluorescein)-O-{3-[6-O-(D,L-1-ethoxyethyl)-1,2:4,5-bis-O-(1-methylethylidene)-D,L-myo-inositol]}phosphate](/img/structure/B562089.png)
